Methyl benzo[d]isothiazole-6-carboxylate
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Overview
Description
Methyl benzo[d]isothiazole-6-carboxylate is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including methyl benzo[d]isothiazole-6-carboxylate, can be achieved through several methods. One common approach involves the cyclization of ortho-aminothiophenol derivatives with carbon disulfide, followed by oxidation . Another method includes the reaction of ortho-haloanilines with sulfur sources under basic conditions . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]isothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
Methyl benzo[d]isothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl benzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: A parent compound with similar structural features.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Isoxazole: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
Methyl benzo[d]isothiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 1,2-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-10-13-8(7)4-6/h2-5H,1H3 |
InChI Key |
JZHQODHZJHUKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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